4-Nitrobenzanilide
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound undergoes a photochemical reaction . This process involves a homolytic cleavage of the C-NH bond from its singlet excited state, generating radical pairs entrapped in a solvent cage . The recombination of these radicals through [1,3], [1,5]-migration mainly affords the o- and p-rearranged photoproducts .
Biochemical Pathways
The photochemical reaction of the compound suggests that it may influence pathways involving radical species
Result of Action
Given its photochemical properties, it is plausible that the compound could induce changes at the molecular and cellular levels through the generation of radical species
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitrobenzanilide. For instance, the solvent in which the compound is dissolved can affect the product distribution, chemical yields, and rate of formation of the photoproducts . Additionally, the electronic effects of substituents on the compound can also influence these parameters .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzanilide plays a significant role in biochemical reactions, particularly in the study of enzymatic hydrolysis. It has been used as a substrate to investigate the activity of serine proteases such as nattokinase, trypsin, and pepsin . These enzymes are known to hydrolyze peptide bonds, and their interaction with this compound provides insights into their catalytic mechanisms. Studies have shown that none of these proteases were able to hydrolyze the amide bond in this compound . This suggests that the compound’s amide bond is less reactive compared to other similar substrates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as a substrate in enzymatic reactions implies that it may influence cell function by interacting with specific enzymes. For instance, the inability of serine proteases to hydrolyze this compound suggests that it may not significantly impact cell signaling pathways, gene expression, or cellular metabolism through these enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with enzymes. The compound’s amide bond is a key site for potential hydrolysis by proteases. The lack of hydrolysis by nattokinase, trypsin, and pepsin indicates that this compound’s amide bond is less susceptible to enzymatic cleavage . This resistance to hydrolysis may be due to the specific electronic and steric properties of the nitro group attached to the benzene ring.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are important factors to consider. The compound’s resistance to enzymatic hydrolysis suggests that it remains stable under conditions where other similar substrates might degrade. Long-term studies on this compound’s effects on cellular function are limited, but its stability makes it a useful tool for prolonged biochemical experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzanilide can be synthesized through the acylation of 4-nitroaniline with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Nitroaniline+Benzoyl Chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of solvents like dichloromethane or toluene and controlling the reaction temperature and time to ensure complete conversion of reactants.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Aminobenzanilide.
Substitution: Various substituted benzanilides depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzanilide has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of proteases and other enzymes that hydrolyze amide bonds.
Medicine: Research into its derivatives has potential implications for developing pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitroacetanilide: Similar in structure but with an acetamide group instead of a benzamide group.
4-Nitrophenylbenzamide: Another derivative with a nitro group at the para position.
Uniqueness: 4-Nitrobenzanilide is unique due to its specific substitution pattern and the presence of both a nitro group and a benzamide moiety. This combination imparts distinct chemical reactivity and makes it valuable in various research applications.
Properties
IUPAC Name |
4-nitro-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBREZOWOLOPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188171 | |
Record name | 4-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-11-5 | |
Record name | 4-Nitrobenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3460-11-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Nitrobenzanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK7AE35SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 4-nitrobenzanilide and what is its significance in protease research?
A1: this compound (4-nitro-N-phenylbenzamide) is a synthetic compound consisting of a benzamide core with a nitro group at the para position of the benzoyl ring and an aniline substituent on the amide nitrogen. While structurally similar to other nitroanilide substrates used in protease research, research suggests that several serine proteases, including nattokinase, trypsin, and pepsin, were unable to hydrolyze the amide bond in this compound. [] This finding suggests that the electron-withdrawing nitro group at the para position of the benzoyl ring may significantly reduce the reactivity of the amide bond towards enzymatic hydrolysis.
Q2: Have there been any computational studies investigating the low reactivity of this compound with proteases?
A2: Yes, computational studies suggest that the inability of certain proteases to hydrolyze the amide bond in this compound is likely due to differences in amide reactivity between this compound and other substrates, rather than differences in binding affinity to each protease. [] This highlights the importance of considering both binding affinity and inherent reactivity when designing substrates for enzymatic assays.
Q3: Beyond protease research, has this compound been investigated in other chemical reactions?
A3: Yes, this compound has been studied in the context of basic methanolysis reactions. [] Researchers observed a linear Hammett plot when examining the rate constants for this reaction with substituted 4'-nitrobenzanilides, indicating that electron-withdrawing substituents on the aniline ring accelerate the reaction rate. This information contributes to a broader understanding of the reactivity of this compound and its derivatives in various chemical transformations.
Q4: Has this compound been utilized in the synthesis of any other compounds?
A4: Yes, this compound serves as a crucial starting material for synthesizing triorganotin(IV) complexes with potential antimicrobial and antispermatogenic activities. [] Researchers successfully synthesized a series of these complexes by reacting this compound with semicarbazone or thiosemicarbazone ligands and various triorganotin(IV) compounds. This example demonstrates the potential of this compound as a building block for developing new compounds with interesting biological properties.
Q5: Are there any reported instances of this compound undergoing rearrangement reactions?
A5: Yes, this compound has been shown to undergo Orton rearrangement in the presence of iron (III) chloride-hydrogen chloride complex (FeCl3-HCl). [] This reaction yields 2-chloro and 4-chlorobenzanilides as rearrangement products. Interestingly, the reaction rate and product distribution varied significantly depending on the substituents on the aniline ring, indicating a strong influence of electronic effects on the reaction pathway.
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